

# An In-depth Technical Guide to 3'-Chloroacetophenone

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## Compound of Interest

Compound Name: 3'-Chloroacetophenone

Cat. No.: B045991

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This technical guide provides a comprehensive overview of **3'-Chloroacetophenone**, a significant chemical intermediate in various industrial and research applications. The document details its chemical identity, physicochemical properties, synthesis protocols, and key applications, with a focus on its role in pharmaceutical development.

## Chemical Identity: IUPAC Name and Synonyms

The nomenclature of a chemical compound is critical for its unambiguous identification in research and industry.

The internationally recognized IUPAC (International Union of Pure and Applied Chemistry) name for **3'-Chloroacetophenone** is 1-(3-chlorophenyl)ethanone.<sup>[1][2]</sup>

This compound is also known by several synonyms, which are frequently encountered in scientific literature and commercial listings. These include:

- m-Chloroacetophenone<sup>[1][2][3][4]</sup>
- 1-(3-Chlorophenyl)ethan-1-one<sup>[1][5]</sup>
- 3-Chlorophenyl methyl ketone<sup>[3]</sup>
- 1-Acetyl-3-chlorobenzene<sup>[3][4][5]</sup>
- Ethanone, 1-(3-chlorophenyl)-<sup>[2][3][6]</sup>

- 3'-Chloroacetophenone[2][5]

## Physicochemical Properties

A summary of the key quantitative properties of **3'-Chloroacetophenone** is presented in Table 1. These properties are essential for its handling, storage, and application in various chemical processes.

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>7</sub> ClO[1][4][5]
Molecular Weight	154.59 g/mol [1][7]
CAS Number	99-02-5[1][2][5]
Appearance	Clear colorless to yellow liquid[3][5][6][8]
Boiling Point	227-229 °C[5]
Density	1.191 g/mL at 25 °C[5]
Refractive Index	n <sub>20</sub> /D 1.550[5]
Flash Point	105 °C (221 °F)[5][6]
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.[3]

## Experimental Protocols

The synthesis of **3'-Chloroacetophenone** is a fundamental process for its availability as a chemical intermediate. One common laboratory-scale synthesis method is the Friedel-Crafts acylation of chlorobenzene. A detailed protocol based on established chemical principles is provided below.

### Synthesis of **3'-Chloroacetophenone** via Friedel-Crafts Acylation

Objective: To synthesize **3'-Chloroacetophenone** from chlorobenzene and acetyl chloride using aluminum chloride as a catalyst.

## Materials:

- Chlorobenzene
- Acetyl chloride
- Anhydrous aluminum chloride ( $\text{AlCl}_3$ )
- Dichloromethane (anhydrous)
- Hydrochloric acid (concentrated)
- Sodium bicarbonate (5% aqueous solution)
- Anhydrous sodium sulfate
- Ice

## Procedure:

- **Reaction Setup:** A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb evolved HCl gas. The entire apparatus must be dried to prevent moisture contamination.
- **Reagent Addition:** Anhydrous aluminum chloride is suspended in anhydrous dichloromethane in the reaction flask. The flask is cooled in an ice bath.
- A solution of acetyl chloride in anhydrous dichloromethane is added dropwise from the dropping funnel to the stirred suspension of aluminum chloride.
- Following the addition of the acetyl chloride solution, chlorobenzene is added dropwise while maintaining the temperature below 10 °C.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
- **Work-up:** The reaction mixture is slowly poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

- **Extraction:** The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, a 5% sodium bicarbonate solution, and finally with brine.
- **Drying and Solvent Removal:** The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.
- **Purification:** The crude product is purified by vacuum distillation to yield pure **3'-Chloroacetophenone**.

A more contemporary synthesis method involves the reaction of 3-chlorophenylboronic acid with acetonitrile in the presence of a nickel(II) bromide complex and sodium hydrogencarbonate in water at 100°C in an autoclave.[9] After the reaction, the mixture is cooled, extracted with dichloromethane, and the crude product is purified by column chromatography.[9]

## Applications and Biological Significance

**3'-Chloroacetophenone** is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[4][10] It is notably used in the synthesis of GABA-AT (gamma-aminobutyric acid aminotransferase) inhibitors, which are of interest in the development of treatments for neurological disorders such as epilepsy.[5][6][8] The compound also serves as a precursor in the synthesis of antimycobacterial agents.[5][6]

Due to its lachrymatory properties, it is also utilized as a riot control agent (tear gas).[8] Exposure can cause significant irritation to the eyes, skin, and respiratory tract.[8][11]

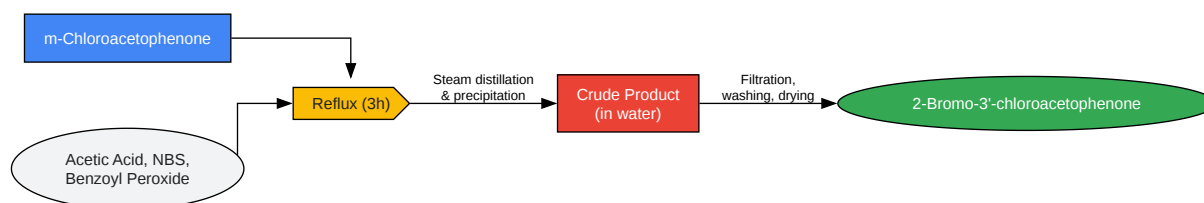
The following diagram illustrates a generalized synthetic pathway for a potential GABA-AT inhibitor starting from **3'-Chloroacetophenone**.



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Caption: Synthetic pathway to a GABA-AT inhibitor.

The logical workflow for the preparation of 2-bromo-3'-chloroacetophenone, another useful synthetic intermediate, is depicted below.



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Caption: Workflow for 2-bromo-3'-chloroacetophenone synthesis.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3'-Chloroacetophenone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b045991#iupac-name-and-synonyms-for-3-chloroacetophenone]

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